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Compound of Interest

Compound Name: Ubrogepant

Cat. No.: B612305

Application Notes and Protocols for Professionals in Drug Development

This document provides a detailed overview of the statistical methods applied to the clinical trial
data for Ubrogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist approved
for the acute treatment of migraine. The information presented herein is intended for
researchers, scientists, and drug development professionals to facilitate a comprehensive
understanding of the statistical framework used to establish the efficacy and safety of
Ubrogepant in pivotal Phase 3 clinical trials.

Experimental Design and Protocols

The pivotal evidence for Ubrogepant's efficacy and safety comes from two large, randomized,
double-blind, placebo-controlled Phase 3 trials: ACHIEVE | (UBR-MD-01) and ACHIEVE I
(UBR-MD-02).[1][2][3][41[5]

Study Design

Both ACHIEVE | and ACHIEVE Il were multicenter, parallel-group, single-migraine-attack
studies. Participants were randomized to receive a single dose of Ubrogepant or placebo to
treat a migraine attack of moderate to severe pain intensity. The randomization was stratified
by triptan response and concurrent use of preventive migraine medication.

o ACHIEVE | evaluated Ubrogepant 50 mg and 100 mg against placebo.

o ACHIEVE Il evaluated Ubrogepant 25 mg and 50 mg against placebo.
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A long-term, 52-week extension trial was also conducted to assess the safety and tolerability of
intermittent Ubrogepant use.

Patient Population

Eligible participants were adults with a history of migraine with or without aura, experiencing 2
to 8 migraine attacks with moderate to severe headache pain per month.

Interventions

Participants were instructed to take the assigned study medication at home to treat a single
gualifying migraine attack. An optional second dose of the assigned treatment or a rescue
medication could be taken 2 to 48 hours after the initial dose for a non-responding or recurrent
migraine.

Endpoints

The co-primary efficacy endpoints in both trials were:

» Pain freedom at 2 hours post-dose: Defined as a reduction of headache severity from
moderate or severe to no pain.

e Absence of the most bothersome symptom (MBS) at 2 hours post-dose: The MBS
(photophobia, phonophobia, or nausea) was identified by the participant at baseline.

Key secondary endpoints included pain relief at 2 hours, sustained pain freedom and relief
from 2 to 24 hours, and absence of photophobia and phonophobia at 2 hours.

Statistical Analysis Methods

The statistical analyses for the ACHIEVE trials were pre-specified in a detailed Statistical
Analysis Plan (SAP).

Analysis Populations

The following analysis populations were defined:

e Intent-to-Treat (ITT) Population: All randomized participants.
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» Modified Intent-to-Treat (mITT) Population: All randomized participants who received at least
one dose of the study drug, recorded a baseline migraine headache severity, and had at
least one post-dose efficacy assessment at or before the 2-hour timepoint. The primary
efficacy analyses were conducted on the mITT population.

o Safety Population: All participants who received at least one dose of the study drug.

Primary Efficacy Analysis

The co-primary efficacy endpoints were analyzed using a Cochran-Mantel-Haenszel (CMH)
test, stratified by the randomization stratification factors (triptan response and use of preventive
medication). All statistical tests were two-sided with a significance level of 0.05.

Handling of Missing Data

For the primary efficacy endpoints, missing data were imputed using a last observation carried

forward (LOCF) approach for assessments up to 2 hours post-dose. If a participant took rescue
medication or an optional second dose before the 2-hour assessment, they were considered a

treatment failure for that endpoint. Sensitivity analyses were planned to assess the robustness

of the results to different missing data handling methods.

Analysis of Secondary and Safety Endpoints

Secondary efficacy endpoints were analyzed using similar statistical methods as the primary
endpoints. Safety data, including adverse events, were summarized descriptively for the safety
population.

Data Presentation

The efficacy of Ubrogepant in the ACHIEVE | and ACHIEVE Il trials is summarized in the
tables below.

Table 1: Efficacy Results for ACHIEVE | (UBR-MD-01)
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Ubrogepant 50 m Ubrogepant 100 m
Endpoint Placebo (n=559) 2ht < P <

(n=556) (n=557)

Pain Freedom at 2

11.8% 19.2% (p=0.002) 21.2% (p<0.001)
hours
Absence of MBS at 2

27.8% 38.6% (p=0.002) 37.7% (p=0.002)
hours
Pain Relief at 2 hours 49.1% 60.7% (p<0.001) 61.4% (p<0.001)
Sustained Pain Relief

20.8% 36.3% 38.0%

(2-24h)

Data from the ACHIEVE | trial publication.

Ubrogepant 25 mg Ubrogepant 50 mg

Endpoint Placebo (n=563)
(n=561) (n=562)

Pain Freedom at 2

14.3% 20.7% (p=0.03) 21.8% (p=0.01)
hours
Absence of MBS at 2

27.4% 34.1% (p=0.07) 38.9% (p=0.01)
hours
Pain Relief at 2 hours - - Statistically significant

Sustained Pain Relief
(2-24h)

Statistically significant

Data from the ACHIEVE Il trial publication.

Table 3: Pooled Safety Data from ACHIEVE | & Il
(Ubrogepant 50 mg vs. Placebo)
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Ubrogepant 50 mg

Adverse Event Placebo (n=1122)
(n=1118)

Any Adverse Event (within

11.5% 11.2%
48h)
Nausea 1.8% 1.9%
Somnolence 1% 3%
Dizziness 1.6% 1.4%

Pooled data from a post-hoc analysis of the ACHIEVE trials.

Visualizations
Ubrogepant Mechanism of Action: CGRP Signaling
Pathway
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Caption: Ubrogepant blocks CGRP from binding to its receptor, inhibiting downstream
signaling.
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Caption: Workflow for the primary statistical analysis in Ubrogepant Phase 3 trials.

Patient Disposition in a Typical Ubrogepant Phase 3 Trial
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Caption: A simplified representation of patient flow in a Ubrogepant clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Statistical Analysis of Ubrogepant Clinical Trials: A
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612305#statistical-analysis-methods-for-ubrogepant-
clinical-trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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